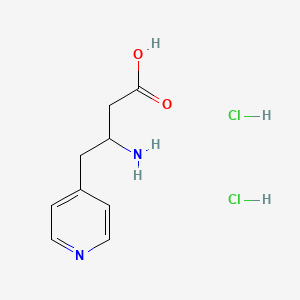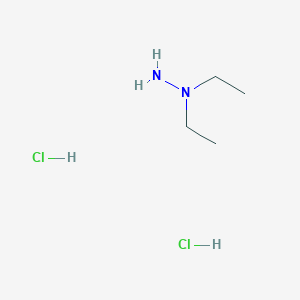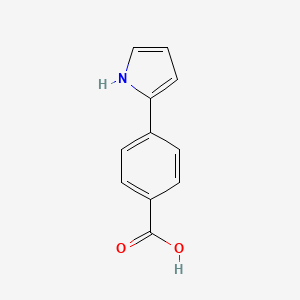![molecular formula C24H31N3O2 B12501302 (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B12501302.png)
(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole is a complex organic compound characterized by its unique structure, which includes two oxazolyl groups and a dihydroisoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dihydro-4-(tert-butyl)-2-oxazole with a suitable aldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as cyclization and reduction, to yield the final compound. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
相似化合物的比较
Similar Compounds
(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole: Similar compounds include other dihydroisoindole derivatives and oxazolyl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties
属性
分子式 |
C24H31N3O2 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
4-tert-butyl-2-[[3-[(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H31N3O2/c1-23(2,3)19-13-28-21(26-19)11-17-15-9-7-8-10-16(15)18(25-17)12-22-27-20(14-29-22)24(4,5)6/h7-12,19-20,25H,13-14H2,1-6H3 |
InChI 键 |
QHQFGNKQMFAUOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)(C)C)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12501254.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12501260.png)
![4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501270.png)
![1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B12501277.png)
![Methyl 5-[(biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12501285.png)
![17-(4-Chloro-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12501287.png)
![2-Amino-3-[3-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B12501289.png)
![1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12501295.png)


